N-(3-methyl-1-phenylbutyl)urea
Description
N-(3-methyl-1-phenylbutyl)urea is a substituted urea derivative characterized by a phenylbutyl group attached to the urea backbone. Substituted ureas are known for their diverse biological activities, including enzyme inhibition, receptor modulation, and pesticidal properties . The 3-methyl-1-phenylbutyl substituent likely influences its lipophilicity and steric bulk, which could modulate its binding affinity or metabolic stability compared to simpler urea derivatives.
Properties
IUPAC Name |
(3-methyl-1-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)8-11(14-12(13)15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFLMWCOIGAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Compounds
The following analysis compares N-(3-methyl-1-phenylbutyl)urea with other substituted ureas, focusing on structural features, applications, and biochemical properties.
Pharmacological Ureas
PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea) :
This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), enhancing receptor activation in the presence of agonists like amyloid-β peptide (Aβ) . Unlike this compound, PNU-120596’s chloro-dimethoxyphenyl and isoxazolyl groups confer specificity for α7 nAChR modulation. The phenylbutyl group in the target compound may reduce polar interactions critical for receptor binding, suggesting divergent therapeutic applications.

- N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea: This hydroxyurea derivative (CAS 139149-55-6) has a benzofuranyl backbone and hydroxyurea moiety, making it structurally distinct. This compound lacks the hydroxy group, likely reducing reactivity and toxicity risks.
Agrochemical Ureas
- Fenuron (N,N-dimethyl-N′-phenylurea): A simple urea herbicide, fenuron lacks complex substituents. The 3-methyl-1-phenylbutyl group in the target compound could enhance soil persistence or target specificity due to increased hydrophobicity .
Isoproturon (N,N-dimethyl-N′-(4-(1-methylethyl)phenyl)urea) :
This herbicide features an isopropylphenyl group, improving lipid solubility for enhanced foliar absorption. Comparatively, the branched 3-methyl-1-phenylbutyl chain in this compound may further increase membrane permeability but could also raise bioaccumulation risks .
Physicochemical and Environmental Properties
A hypothetical comparison based on structural analogs:
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